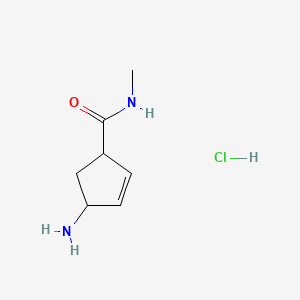
Isothiazol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isothiazol-4-ol is a heterocyclic compound containing a five-membered ring with both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isothiazol-4-ol can be synthesized through several methods. One common approach involves the cyclization of 3-mercaptopropanamides, which are derived from acrylic acid via 3-mercaptopropionic acid. The ring-closure of the thiol-amide is typically achieved through chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide . Another method includes the addition of thiocyanate to propargyl amides .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process typically includes the use of metal-catalyzed reactions and ring rearrangements to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Isothiazol-4-ol undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones.
Reduction: Formation of thiols and amines.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and amines, which are valuable intermediates in various chemical syntheses .
Wissenschaftliche Forschungsanwendungen
Isothiazol-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Exhibits antimicrobial properties, making it useful in studying bacterial and fungal growth.
Industry: Used as a biocide in water treatment and as a preservative in various products
Wirkmechanismus
The mechanism of action of isothiazol-4-ol involves the inhibition of life-sustaining enzymes, particularly those with thiols at their active sites. This inhibition is achieved through the formation of mixed disulfides with these enzymes, disrupting their normal function .
Vergleich Mit ähnlichen Verbindungen
Isothiazol-4-ol is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Thiazole: Contains a sulfur and nitrogen atom in a five-membered ring but differs in its reactivity and applications.
Benzisothiazole: A fused ring system with different biological activities.
Isothiazolinone: Known for its antimicrobial properties and used in various industrial applications
Eigenschaften
Molekularformel |
C3H3NOS |
|---|---|
Molekulargewicht |
101.13 g/mol |
IUPAC-Name |
1,2-thiazol-4-ol |
InChI |
InChI=1S/C3H3NOS/c5-3-1-4-6-2-3/h1-2,5H |
InChI-Schlüssel |
XLECMKZRKWLMJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NS1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{4-[(5-aminopentyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione,trifluoroaceticacid](/img/structure/B13557453.png)

![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoicacid](/img/structure/B13557455.png)











